molecular formula C12H9BrO3 B2929213 3-Bromo-5-phenylmethoxypyran-4-one CAS No. 152804-75-6

3-Bromo-5-phenylmethoxypyran-4-one

Cat. No.: B2929213
CAS No.: 152804-75-6
M. Wt: 281.105
InChI Key: BEVQRFOVGAESLP-UHFFFAOYSA-N
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Description

3-Bromo-5-phenylmethoxypyran-4-one is a heterocyclic organic compound featuring a pyranone core substituted with a bromine atom at position 3 and a phenylmethoxy group at position 3. Its molecular formula is C₁₂H₉BrO₃, with a molar mass of 289.11 g/mol. The bromine substituent enhances electrophilic reactivity, while the phenylmethoxy group contributes steric bulk and lipophilicity, influencing solubility and biological interactions.

This compound is typically synthesized via nucleophilic substitution or coupling reactions. For instance, bromination of a pre-functionalized pyranone precursor or methoxylation using a phenylmethoxy reagent could be employed.

Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, or materials science, leveraging its reactivity for further functionalization.

Properties

IUPAC Name

3-bromo-5-phenylmethoxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO3/c13-10-7-15-8-11(12(10)14)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQRFOVGAESLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=COC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

  • The hydroxyl group in 3-Bromo-5-hydroxypyran-4-one enhances water solubility via hydrogen bonding, whereas phenylmethoxy and methoxy groups reduce solubility due to increased hydrophobicity .
  • Chlorine (in 5-Phenylmethoxy-3-chloropyran-4-one) offers weaker leaving-group ability compared to bromine, affecting reaction kinetics in substitution reactions.

Reactivity Trends: Bromine at C3 facilitates electrophilic aromatic substitution or displacement reactions, critical in synthesizing derivatives.

Biological Implications :

  • Lipophilicity (logP) increases with phenylmethoxy > methoxy > hydroxyl substituents, impacting membrane permeability and bioavailability. This aligns with trends observed in aryl ether-containing pharmaceuticals .

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